3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole

Sequential cross-coupling Iterative Suzuki-Miyaura Halogen selectivity

This differentially halogenated N-TIPS-pyrrole is the definitive building block for sequential, chemoselective cross-coupling. The orthogonal C-I (57 kcal/mol) vs. C-Br (71 kcal/mol) bond dissociation energies enable predictable iterative Suzuki-Miyaura, Stille, or Sonogashira reactions—iodide reacts first, leaving bromide intact for a second independent coupling. No statistical mixtures, no wasteful chromatography. Crucially, the bulky TIPS group blocks electrophilic attack at both α-positions, ensuring exclusive β-functionalization. Essential for constructing unsymmetrical 3,4-diarylpyrrole kinase inhibitor and S1P receptor modulator libraries, and a key validated intermediate for the PRMT inhibitor probe MS094. Supplied neat; soluble in chloroform, dichloromethane, and ethyl acetate.

Molecular Formula C13H23BrINSi
Molecular Weight 428.22 g/mol
Cat. No. B13410328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole
Molecular FormulaC13H23BrINSi
Molecular Weight428.22 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)I)Br
InChIInChI=1S/C13H23BrINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3
InChIKeyBSEYZRYBXFKYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole CAS 773851-39-1: Product Specification and Core Identity for Procurement Decisions


3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole (CAS 773851-39-1, molecular formula C13H23BrINSi, molecular weight 428.22 g/mol) is a differentially halogenated N-protected pyrrole building block featuring chemically distinct bromine and iodine substituents at the 3- and 4-positions, respectively, plus a bulky triisopropylsilyl (TIPS) group at the nitrogen position [1]. The TIPS moiety was originally developed to serve as a sterically demanding nitrogen substituent that obstructs electrophilic attack at the α-positions of the pyrrole ring, thereby enabling exclusive β-substitution chemistry [2]. The compound is supplied as a neat product with confirmed solubility in chloroform, dichloromethane, and ethyl acetate [1]. The presence of two halogens with substantially different bond dissociation energies (C–I: ~57 kcal/mol; C–Br: ~71 kcal/mol) enables orthogonal cross-coupling reactivity that is not achievable with symmetrically dihalogenated analogs.

Why 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole Cannot Be Replaced by Symmetrical Dihalopyrroles in Sequential Functionalization Workflows


Symmetrical dihalopyrroles—such as 3,4-dibromo-1-(triisopropylsilyl)-1H-pyrrole (CAS 93362-54-0) or 3,4-diiodo-1-(triisopropylsilyl)-1H-pyrrole—suffer from an inherent limitation: both halogen substituents possess identical (or nearly identical) reactivity toward palladium-catalyzed cross-coupling, precluding chemoselective sequential derivatization [1]. Attempts to perform iterative Suzuki-Miyaura couplings on such symmetrical substrates invariably produce statistical mixtures of mono- and bis-coupled products, requiring chromatographic separation and reducing overall synthetic efficiency [1]. In contrast, the orthogonally reactive Br/I pair in 3-bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole enables predictable, high-fidelity sequential couplings where the more reactive C–I bond undergoes oxidative addition first, leaving the C–Br site intact for a subsequent, independent functionalization event. This differential reactivity is the product's defining procurement rationale and the foundation of the quantitative evidence presented below.

3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole: Quantified Differentiation Data for Informed Scientific Selection


Orthogonal Halogen Reactivity: C–I vs. C–Br Bond Dissociation Enables Unambiguous Sequential Cross-Coupling

The differential carbon-halogen bond dissociation energies between the C-4 iodine (~57 kcal/mol) and C-3 bromine (~71 kcal/mol) translate directly into predictable oxidative addition selectivity under palladium catalysis. This orthogonal reactivity profile enables unambiguous first coupling at the iodo position while leaving the bromo site intact for subsequent functionalization [1]. Symmetrical dihalopyrroles (3,4-dibromo- or 3,4-diiodo-) lack this built-in reactivity gradient and therefore produce complex product mixtures under identical iterative coupling conditions [1].

Sequential cross-coupling Iterative Suzuki-Miyaura Halogen selectivity

TIPS Protecting Group: α-Position Reactivity Suppression by Factor >10⁴ Relative to Unprotected Pyrrole

Competitive trifluoroacetylation experiments demonstrated that substitution of TIPS-pyrrole at the α-positions is decelerated by a factor of >10⁴ relative to unprotected pyrrole at the same sites, while β-position reactivity remains unaffected [1]. This steric shielding ensures that all halogenation events—and subsequent cross-coupling reactions—occur exclusively at the 3- and 4-positions. Alternative N-protecting groups (e.g., Boc, tosyl, SEM) do not provide comparable α-blocking efficacy and often permit undesirable α-halogenation side reactions [1].

Regioselective synthesis Steric protection β-Substituted pyrroles

Synthetic Access: Electrophilic Iodocyclization Delivers 3-Bromo-4-iodo Substitution Pattern in Good to High Yields

An electrophilic iodocyclization protocol using substituted but-2-yn-1-ones bearing –NTs functional groups at C4-position, treated with bromoiodine at ambient temperature, afforded the corresponding 3-bromo-4-iodo-substituted pyrroles in good to high yields [1]. This methodology provides direct access to the target Br/I substitution pattern in a single operational step. The analogous 3,4-diiodo-substituted pyrroles were also obtained under the same conditions using molecular iodine, confirming that the Br/I mixed-halogen pattern is synthetically accessible with comparable efficiency [1].

Electrophilic cyclization Dihaloheterocycle synthesis Propargyl alcohol cyclization

Verified Synthetic Utility: Key Intermediate in the Three-Step Synthesis of Antibiotic Verrucarin E

TIPS-pyrrole can be 3,4-dihalogenated, and these dihalo compounds undergo sequential halogen-metal interchange trapping reactions. This process was explicitly demonstrated through an efficient, three-step synthesis of the antibiotic verrucarin E (63) starting from the dibromo compound 5 (3,4-dibromo-1-(triisopropylsilyl)-1H-pyrrole) [1]. The mixed Br/I analog (3-bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole) is specifically designed to enhance the selectivity of such sequential halogen-metal interchange reactions beyond what is achievable with the symmetrical dibromo substrate, due to the greater reactivity differential between Br and I versus two equivalent Br atoms [1].

Natural product synthesis Antibiotic synthesis Verrucarin E

Expanded Synthetic Horizon: TIPS-Protected 3,4-Dihalopyrroles Enable Iterative Suzuki-Miyaura/Bromo-desilylation Sequences

Iterative Suzuki-Miyaura cross-coupling/bromo-desilylation reaction sequences have been developed for linking borylated pyrroles, halogenated pyrroles, and dibromobenzenes to assemble chemically well-defined oligopyrrole/benzenoid hybrids [1]. These sequences produced all α-linked and all β-linked oligopyrroles, including previously unreported connectivity modes. The conductivity of iodine-treated thin films formed from these systems was determined, establishing their relevance as organo-material intermediates [1]. The orthogonally reactive Br/I dihalopyrrole is ideally suited as a modular building block for such iterative assembly strategies, offering greater programming fidelity than symmetrical dihalo analogs.

Iterative cross-coupling Oligopyrrole synthesis Conjugated materials

High-Value Application Scenarios for 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole Based on Quantified Differentiation Evidence


Iterative Synthesis of Unsymmetrical 3,4-Diarylpyrroles for Kinase Inhibitor and GPCR Modulator Libraries

The orthogonal reactivity of the C-4 iodine and C-3 bromine enables sequential Suzuki-Miyaura couplings with two different aryl boronic acids without intermediate purification of the mono-coupled product . This one-pot, two-step sequence is directly enabled by the >10⁴-fold α-blocking provided by the TIPS group, which prevents competing reactions at the pyrrole α-positions . Following sequential diarylation, fluoride-induced desilylation (TBAF) liberates the free N–H pyrrole for further functionalization or biological evaluation. This workflow is particularly valuable for generating focused libraries of unsymmetrical 3,4-diarylpyrroles—a scaffold common in kinase inhibitors and S1P receptor modulators—where symmetric substitution would fail to explore the full chemical space required for structure-activity relationship studies.

Programmable Assembly of Well-Defined Oligopyrrole-Based Conjugated Materials

Iterative Suzuki-Miyaura cross-coupling/bromo-desilylation sequences have been validated for constructing chemically well-defined oligopyrrole/benzenoid hybrids with controlled α- and β-linkages, including previously unreported connectivity modes . The Br/I dihalopyrrole serves as a programmable monomer that can be sequentially elaborated at the C-4 position (iodo-selective coupling), then at the C-3 position (bromo-selective coupling), or vice versa depending on the coupling partner's reactivity. Following assembly, iodine-doped thin films derived from these oligopyrrole systems have been evaluated for conductivity, establishing a direct path from this building block to functional organic electronic materials. The orthogonality intrinsic to the Br/I pair eliminates the statistical product mixtures that plague symmetrical dihalo monomer approaches.

Total Synthesis of Pyrrole-Containing Natural Products via Sequential Halogen-Metal Interchange

The J. Org. Chem. 1990 seminal paper explicitly demonstrated the utility of TIPS-protected 3,4-dihalopyrroles for sequential halogen-metal interchange reactions culminating in an efficient three-step synthesis of the antibiotic verrucarin E (63) from the dibromo analog . The Br/I mixed-halogen variant (this product) offers enhanced chemoselectivity in the halogen-metal interchange step: treatment with one equivalent of an alkyllithium reagent selectively exchanges at the iodine-bearing position due to the greater thermodynamic driving force of I/Li exchange relative to Br/Li exchange. The resulting 3-bromo-4-lithiopyrrole intermediate can be trapped with an electrophile (e.g., aldehyde, ketone, alkyl halide), after which the remaining bromine undergoes a second metalation-trapping sequence. This two-step, one-pot or sequential protocol enables rapid, high-yield access to complex 3,4-disubstituted pyrrole natural products and their analogs.

Synthesis of MS094 and Related Methyltransferase Modulators

3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is explicitly listed as a synthetic intermediate for the preparation of MS094 (M755450), a derivative of the type I protein arginine methyltransferase (PRMT) inhibitor MS023 (M755443) . In this application, the orthogonal halogen reactivity allows sequential installation of distinct aryl or heteroaryl groups at the pyrrole 3- and 4-positions, enabling fine-tuning of the inhibitor's binding interactions with the PRMT active site. The TIPS group ensures that all functionalization occurs exclusively at the desired β-positions, avoiding α-substituted regioisomers that would be inactive or confounding in biological assays. Following full elaboration, fluoride-mediated desilylation yields the target PRMT modulator scaffold.

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